Technical Guide: 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
Technical Guide: 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
CAS Number: 92878-95-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Bosutinib. This document compiles essential information for researchers and professionals in drug development, including its chemical and physical properties, a detailed synthesis protocol, safety and handling information, and its role in pharmaceutical manufacturing.
Chemical and Physical Properties
2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene is an organic compound with the molecular formula C10H12ClNO4.[1] It is also known by other names such as 1-(2-Methoxy-5-nitrophenoxy)-3-chloropropane and is listed as Bosutinib Impurity 9.[2]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 92878-95-0 | [1][3] |
| Molecular Formula | C10H12ClNO4 | [1] |
| Molecular Weight | 245.66 g/mol | [1][3] |
| IUPAC Name | 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene | [3] |
| Melting Point | 91.7 - 93.6 °C | [4] |
| Boiling Point | 388.3°C at 760 mmHg | [4] |
| Density | ~1.443 g/cm³ at 23 °C | [4] |
| Flash Point | 188.6 °C | [4] |
| Water Solubility | 0.17 - 0.29 mg/L at 20 °C | [4] |
| log Pow | ~2.5 - 2.69 | [4] |
Synthesis
The synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene is typically achieved through the reaction of 2-methoxy-5-nitrophenol with 1-chloro-3-iodopropane or 1-bromo-3-chloropropane in the presence of a base.
Experimental Protocol: Synthesis from 2-Methoxy-5-nitrophenol and 1-Chloro-3-iodopropane
This protocol describes a common laboratory-scale synthesis of the target compound.
Materials:
-
2-methoxy-5-nitrophenol
-
1-chloro-3-iodopropane
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate
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Petroleum ether
Procedure:
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In a 500 mL round-bottom flask, combine 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol, 1.00 eq.), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol, 1.50 eq.), and potassium carbonate (16.33 g, 118.34 mmol, 2.00 eq.).
-
Stir the resulting mixture at 85 °C for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
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Filter the solids and concentrate the filtrate under vacuum.
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2) as the eluent.
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This procedure yields 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene as an off-white solid (7.86 g, 54% yield).[5]
Role in Bosutinib Synthesis
2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene is a crucial intermediate in the multi-step synthesis of Bosutinib, a medication used to treat chronic myelogenous leukemia (CML).[6] The synthesis of Bosutinib involves the subsequent reaction of this intermediate with N-methylpiperazine to introduce the side chain, followed by reduction of the nitro group to an amine, which is then used to construct the quinoline core of the final drug molecule.
Below is a simplified workflow illustrating the initial steps in the synthesis of a Bosutinib precursor starting from 2-methoxy-5-nitrophenol.
Analytical Methods
Table 2: Potential Analytical Techniques
| Technique | Description |
| High-Performance Liquid Chromatography (HPLC) | A common method for assessing the purity of organic compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water, and UV detection would be a suitable starting point. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for both identification and quantification. The compound would be separated on a capillary column and identified by its mass spectrum. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule, such as the nitro group, ether linkages, and aromatic ring. |
Safety and Handling
Appropriate safety precautions must be taken when handling 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene. It is intended for research and development purposes only and not for medicinal, household, or other uses.[4]
Table 3: Safety and Handling Recommendations
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. |
| Ventilation | Handle in a well-ventilated area or in a fume hood. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |
| In case of contact | Skin: Wash off with soap and plenty of water. Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Conclusion
2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene is a well-characterized intermediate with a critical role in the synthesis of the anticancer drug Bosutinib. This guide provides essential technical information to support its safe and effective use in a research and development setting. The provided synthesis protocol and analytical considerations offer a solid foundation for scientists working with this compound.
References
- 1. CAS#:92878-95-0 | 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene | Chemsrc [chemsrc.com]
- 2. 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene | C10H12ClNO4 | CID 13300180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-(3-CHLOROPROPOXY)-1-METHOXY-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 6. Bosutinib synthesis - chemicalbook [chemicalbook.com]
